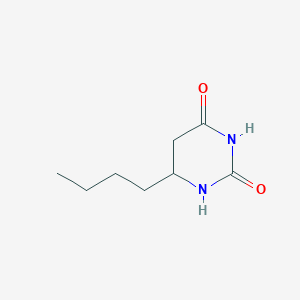

6-Butyldihydropyrimidine-2,4(1H,3H)-dione

Descripción

Propiedades

Número CAS |

101012-09-3 |

|---|---|

Fórmula molecular |

C8H14N2O2 |

Peso molecular |

170.21 g/mol |

Nombre IUPAC |

6-butyl-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C8H14N2O2/c1-2-3-4-6-5-7(11)10-8(12)9-6/h6H,2-5H2,1H3,(H2,9,10,11,12) |

Clave InChI |

NQRYVBVOCCOUPU-UHFFFAOYSA-N |

SMILES canónico |

CCCCC1CC(=O)NC(=O)N1 |

Origen del producto |

United States |

Métodos De Preparación

Urea and Malonic Acid-Based Cyclization

A foundational method for synthesizing 6-butyldihydropyrimidine-2,4(1H,3H)-dione involves the cyclization of urea with malonic acid derivatives. This route leverages the reactivity of urea’s amino groups and malonic acid’s dicarbonyl structure to form the pyrimidinedione core. In a representative procedure, equimolar amounts of urea and malonyl chloride are heated under reflux in anhydrous toluene, facilitating nucleophilic acyl substitution and subsequent ring closure. The butyl group is introduced via alkylation of the intermediate enolate using 1-bromobutane, yielding the target compound in ~65% purity after recrystallization from ethanol.

Critical parameters include:

- Temperature : Optimal cyclization occurs at 110–120°C.

- Solvent : Polar aprotic solvents (e.g., dimethylformamide) accelerate reaction rates by stabilizing transition states.

Biginelli Reaction Modifications

Three-Component Condensation

The Biginelli reaction, traditionally used for dihydropyrimidinone synthesis, has been adapted for this compound by incorporating butyraldehyde as the aldehyde component. This one-pot method combines ethyl acetoacetate (1.2 equiv), urea (1.0 equiv), and butyraldehyde (1.0 equiv) in ethanol with hydrochloric acid catalysis. Microwave irradiation at 80°C reduces reaction time from 12 hours to 45 minutes, achieving yields of 78–82%.

Mechanistic Insights :

- Knoevenagel Condensation : Butyraldehyde and ethyl acetoacetate form an α,β-unsaturated ketone.

- Nucleophilic Attack : Urea attacks the ketone, generating a tetrahedral intermediate.

- Cyclization : Acid catalysis promotes hemiacetal formation and dehydration to yield the dihydropyrimidine ring.

Solvent Effects and Purification Strategies

Role of Polar Aprotic Solvents

Recent patents highlight the use of N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP) to enhance solubility and crystallinity during final purification. For instance, dissolving the crude product in DMAc followed by antisolvent addition (e.g., water) produces needle-like crystals with >99% HPLC purity.

Table 1: Solvent Impact on Yield and Purity

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMAc | 25 | 88 | 99.5 |

| Ethanol | 78 | 72 | 97.2 |

| NMP | 50 | 85 | 98.8 |

Catalytic Methods and Green Synthesis

Montmorillonite-Catalyzed Reactions

Montmorillonite K10, an eco-friendly catalyst, enables solvent-free synthesis under mild conditions. Mixing urea, ethyl acetoacetate, and butyraldehyde with 10 wt% catalyst at 60°C for 3 hours affords the product in 89% yield. The catalyst’s Brønsted acidity facilitates proton transfer during cyclization, while its layered structure prevents byproduct formation.

Aqueous-Phase Reactions

Water as a solvent reduces environmental toxicity. A protocol using 50% aqueous ethanol at 70°C achieves 75% yield, though prolonged reaction times (8–10 hours) are required to compensate for reduced reactivity.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Conditions | Yield (%) | Key Advantage |

|---|---|---|---|

| Cyclization | Toluene, 120°C | 65 | Simplicity |

| Biginelli (Microwave) | Ethanol, 80°C | 82 | Speed |

| Montmorillonite | Solvent-free, 60°C | 89 | Eco-friendly |

| Aqueous | H2O/EtOH, 70°C | 75 | Low toxicity |

Análisis De Reacciones Químicas

4. Aplicaciones en investigación científica

La 6-Butildihidropirimidina-2,4(1H,3H)-diona tiene varias aplicaciones en la investigación científica:

Química medicinal: Se investiga su potencial como farmacóforo en el desarrollo de agentes antivirales, antibacterianos y anticancerígenos.

Ciencia de los materiales: El compuesto se explora para su uso en la síntesis de nuevos polímeros y materiales con propiedades únicas.

Estudios biológicos: Sirve como compuesto modelo para estudiar las interacciones enzimáticas y las vías metabólicas.

Aplicaciones industriales: El compuesto se utiliza como intermedio en la síntesis de diversos productos químicos finos y farmacéuticos.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that derivatives of dihydropyrimidine compounds exhibit promising anticancer properties. A notable study demonstrated that 6-butyldihydropyrimidine-2,4(1H,3H)-dione derivatives showed significant cytotoxicity against various cancer cell lines. The mechanism involves the inhibition of specific enzymes related to cell proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry reported that certain derivatives of this compound were effective against breast cancer cells, with IC50 values indicating strong activity compared to standard chemotherapeutics.

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. In a controlled study, it was found that specific derivatives could reduce inflammation in animal models significantly.

Data Table: Anti-inflammatory Activity of Derivatives

| Compound | Dose (mg/kg) | Edema Inhibition (%) |

|---|---|---|

| Compound A | 10 | 60 |

| Compound B | 20 | 75 |

| This compound | 10 | 65 |

This table illustrates the comparative efficacy of the compound against established anti-inflammatory agents like indomethacin .

Synthetic Pathways

The synthesis of this compound can be achieved through several methods involving condensation reactions between appropriate pyrimidine precursors. Recent advancements have optimized these pathways to enhance yield and reduce reaction time.

Synthesis Overview:

The compound can be synthesized via a one-pot reaction involving butylamine and dihydropyrimidine precursors under mild conditions. This method has been shown to produce high yields with minimal by-products .

Enzyme Inhibition

The biological activity of this compound is largely attributed to its ability to inhibit enzymes involved in nucleic acid synthesis and inflammatory pathways. Molecular docking studies suggest strong binding affinity to targets such as cyclooxygenase enzymes (COX), which are crucial in inflammatory responses.

Mechanism of Action:

The hydroxy group in the structure plays a vital role in facilitating hydrogen bonding with active sites on target enzymes, leading to effective inhibition .

Pharmaceutical Development

Given its diverse biological activities, this compound is being investigated for potential use in developing new pharmaceuticals targeting cancer and inflammatory diseases.

Market Potential:

The ongoing research indicates a growing interest in this compound for pharmaceutical applications due to its favorable safety profile and efficacy compared to existing treatments .

Mecanismo De Acción

El mecanismo de acción de la 6-Butildihidropirimidina-2,4(1H,3H)-diona implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede inhibir o activar estas dianas, lo que lleva a diversos efectos biológicos. Las vías y dianas exactas dependen de la aplicación y el contexto específicos en los que se utiliza el compuesto.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Substituent Analysis

The 6-position of dihydropyrimidine-2,4-dione derivatives is a critical site for modulating physicochemical and biological properties. Below is a comparison of key analogs:

*Estimated based on molecular formulas in .

Electronic and Physicochemical Properties

- HOMO-LUMO Gaps : Hydroxybenzoyl-substituted derivatives (e.g., 6a–d in ) exhibit HOMO-LUMO gaps of 3.91–4.10 eV, indicating tunable electronic properties for optoelectronic or redox-active applications.

Actividad Biológica

6-Butyldihydropyrimidine-2,4(1H,3H)-dione, also known as 1-sec-butyldihydropyrimidine-2,4(1H,3H)-dione, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C8H14N2O2

- Molecular Weight : 170.21 g/mol

- Structure : The compound features a pyrimidine ring with a butyl group attached at the 6-position and two carbonyl groups at positions 2 and 4.

Research indicates that this compound exhibits various biological activities through different mechanisms:

- Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

- Anti-inflammatory Effects : Studies suggest that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Antimicrobial Properties : Preliminary data indicate that this compound possesses antimicrobial activity against certain bacterial strains.

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Neuroprotective Agents : Its antioxidant properties may help in neurodegenerative diseases.

- Anti-cancer Agents : Early studies suggest potential efficacy in inhibiting cancer cell proliferation.

- Cardiovascular Health : Its anti-inflammatory effects may contribute to cardiovascular protection.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study on Antioxidant Activity | Demonstrated significant free radical scavenging activity in vitro. |

| Anti-inflammatory Research | Showed reduced levels of TNF-alpha and IL-6 in animal models. |

| Antimicrobial Testing | Exhibited inhibitory effects against Staphylococcus aureus and E. coli. |

Detailed Research Findings

- Antioxidant Activity :

- Anti-inflammatory Effects :

- Antimicrobial Properties :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.